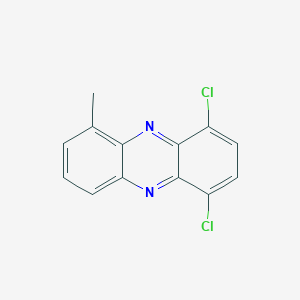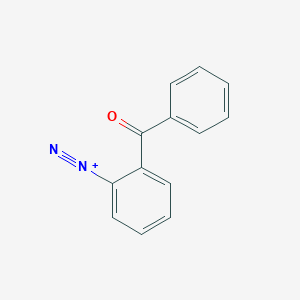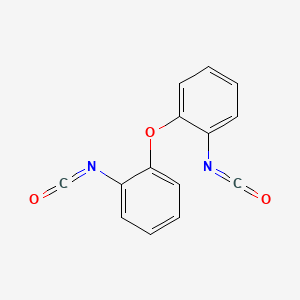
1,1'-Oxybis(2-isocyanatobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzene ring through an oxygen bridge. This compound is known for its reactivity and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2-isocyanatobenzene) can be synthesized through the reaction of 2-nitrophenol with phosgene, followed by the reduction of the resulting 2-nitrophenyl chloroformate to 2-aminophenyl chloroformate. The final step involves the reaction of 2-aminophenyl chloroformate with phosgene to yield 1,1’-Oxybis(2-isocyanatobenzene) .
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxybis(2-isocyanatobenzene) typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates and ureas.
Common Reagents and Conditions:
Amines: Used to form ureas.
Alcohols: Used to form carbamates.
Catalysts: Often employed to enhance reaction rates and yields.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Scientific Research Applications
1,1’-Oxybis(2-isocyanatobenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2-isocyanatobenzene) involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but contains only one isocyanate group attached to a benzene ring.
1,1’-Methylenebis(4-isocyanatobenzene): Contains two isocyanate groups attached to benzene rings through a methylene bridge.
Uniqueness: 1,1’-Oxybis(2-isocyanatobenzene) is unique due to the presence of an oxygen bridge connecting the benzene rings, which imparts distinct reactivity and properties compared to other isocyanates. This structural feature allows for specific applications in polymer chemistry and material science .
Properties
CAS No. |
31691-26-6 |
|---|---|
Molecular Formula |
C14H8N2O3 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-isocyanato-2-(2-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
InChI Key |
KYZJYDSSXRSBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=CC=C2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


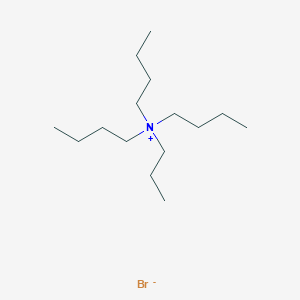
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
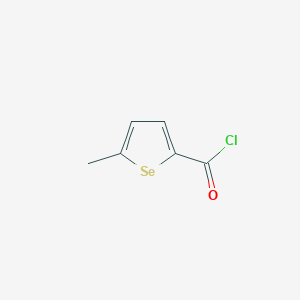

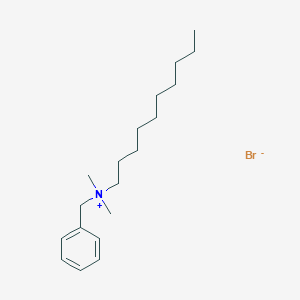
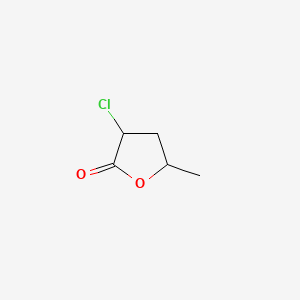
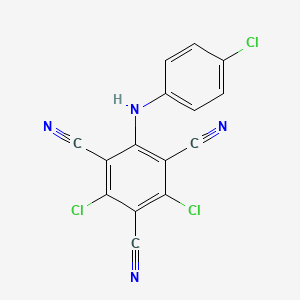
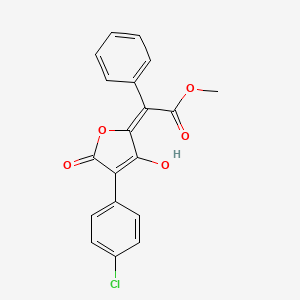
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
